molecular formula C8H16N2O2S2 B13010883 1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea

1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea

Cat. No.: B13010883
M. Wt: 236.4 g/mol
InChI Key: HUMKGHDDGZTOTD-UHFFFAOYSA-N
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Description

1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea is an organosulfur compound with the molecular formula C₈H₁₆N₂O₂S₂ It is a thiourea derivative that features a butyl group and a dioxidothietan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea typically involves the reaction of butyl isothiocyanate with a dioxidothietan derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the reactants and products. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxidothietan ring to a more reduced form.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiourea derivatives.

    Substitution: Substituted thiourea compounds.

Scientific Research Applications

1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea is not fully understood. it is believed to interact with various molecular targets through its thiourea and dioxidothietan moieties. These interactions can lead to the modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-(1,1-dioxido-2,3-dihydro-3-thiophenyl)thiourea
  • 1-Butyl-3-[(1,1-dioxidotetrahydro-3-thiophenyl)methyl]thiourea

Uniqueness

1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea is unique due to its specific combination of a butyl group and a dioxidothietan ring

Properties

Molecular Formula

C8H16N2O2S2

Molecular Weight

236.4 g/mol

IUPAC Name

1-butyl-3-(1,1-dioxothietan-3-yl)thiourea

InChI

InChI=1S/C8H16N2O2S2/c1-2-3-4-9-8(13)10-7-5-14(11,12)6-7/h7H,2-6H2,1H3,(H2,9,10,13)

InChI Key

HUMKGHDDGZTOTD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NC1CS(=O)(=O)C1

Origin of Product

United States

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